molecular formula C22H19NO4 B601775 2,4'-(Pyridin-2-ylmethylene)diphenyl diacetate CAS No. 111664-35-8

2,4'-(Pyridin-2-ylmethylene)diphenyl diacetate

Cat. No.: B601775
CAS No.: 111664-35-8
M. Wt: 361.40
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4’-(Pyridin-2-ylmethylene)diphenyl diacetate is a chemical compound with the formula C22H19NO4 . It is also known by other names such as 2-((RS)-(4-(acetyloxy)phenyl)(pyridin-2-yl)methyl)phenyl acetate and bisacodyl analog .


Molecular Structure Analysis

The molecular formula of 2,4’-(Pyridin-2-ylmethylene)diphenyl diacetate is C22H19NO4 . The InChIKey, a unique identifier for the compound, is AHHCJZMFNZPHLD-UHFFFAOYSA-N .

Scientific Research Applications

Chromatographic Applications

A study by Han et al. (2018) investigated the use of a polysiloxane-based stationary phase containing a nitrogen heterocyclic system, including pyridin-2-yl derivatives, for chromatographic purposes. They found that this system, with its moderate polarity and high thermal stability, demonstrated superior performance in separating pyridine derivatives, aromatic aldehydes, and fatty alcohols.

Luminescent pH Sensor

The development of a luminescent pH sensor using a rhenium(I) tricarbonyl complex with a pyridin-2-yl ligand was explored by Lam et al. (2000). This sensor showed sensitivity to pH changes and demonstrated potential in luminescent chemical sensing materials.

High Refractive Polyimides

Research by Guan et al. (2017) on polyimides containing pyridine and sulfur units revealed that these materials exhibited excellent optical properties, including high refractive indices. This suggests potential applications in areas requiring materials with specific optical characteristics.

Soluble Polyamides

A study by Ghaemy et al. (2010) focused on synthesizing soluble polyamides from an unsymmetrical diamine bearing a bulky triaryl pyridine pendent group. The resulting polymers displayed good solubility in polar aprotic solvents and possessed high thermal stability, indicating their potential in various industrial applications.

Fluorescence Chemosensors

The development of C2-symmetrical hexaazatriphenylene derivatives, including pyridin-2-yl units, as fluorescence chemosensors for Zn2+ ions was explored by Zhang et al. (2013). These compounds demonstrated sensitive and ratiometric fluorescence selectivity, highlighting their potential in chemical sensing applications.

Catalytic Activity in Hydrogenation

A study by Costa et al. (2002) investigated the catalytic activity of palladium(II) complexes with nitrogen ligands, including pyridin-2-ylmethylene-hydrazine, in the hydrogenation of alkenes and alkynes. These complexes showed significant activity, indicating potential applications in catalysis.

Antimicrobial Evaluation of Novel Compounds

Research by Mekky and Sanad (2019) on the synthesis and antimicrobial evaluation of thiohydrazonates and pyrazolo[3,4-b]pyridines, starting from a pyridine derivative, demonstrated their potential as antimicrobial agents.

Mechanism of Action

While the exact mechanism of action for 2,4’-(Pyridin-2-ylmethylene)diphenyl diacetate is not explicitly stated, it’s worth noting that bisacodyl, a related compound, is a stimulant laxative that works by increasing large intestinal motility and stimulating large intestine fluid/electrolyte secretion .

Properties

IUPAC Name

[4-[(2-acetyloxyphenyl)-pyridin-2-ylmethyl]phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO4/c1-15(24)26-18-12-10-17(11-13-18)22(20-8-5-6-14-23-20)19-7-3-4-9-21(19)27-16(2)25/h3-14,22H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHHCJZMFNZPHLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(C2=CC=CC=C2OC(=O)C)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111664-35-8
Record name 2,4'-(Pyridin-2-ylmethylene)diphenyl diacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111664358
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4'-(PYRIDIN-2-YLMETHYLENE)DIPHENYL DIACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/276EMM63AK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4'-(Pyridin-2-ylmethylene)diphenyl diacetate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2,4'-(Pyridin-2-ylmethylene)diphenyl diacetate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2,4'-(Pyridin-2-ylmethylene)diphenyl diacetate
Reactant of Route 4
Reactant of Route 4
2,4'-(Pyridin-2-ylmethylene)diphenyl diacetate
Reactant of Route 5
Reactant of Route 5
2,4'-(Pyridin-2-ylmethylene)diphenyl diacetate
Reactant of Route 6
Reactant of Route 6
2,4'-(Pyridin-2-ylmethylene)diphenyl diacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.